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2-Isopropyl-5-methylpyrazine is an organic compound belonging to the pyrazine family, characterized by its distinctive structure, which includes a pyrazine ring substituted with isopropyl and methyl groups. Its chemical formula is and it is recognized for its aromatic properties, often contributing to the flavor and aroma profiles in various food products. This compound is typically found in roasted coffee, certain spices, and other food items, imparting a nutty or earthy scent.
2-IMP is a naturally occurring compound found in various food products like cocoa, coffee, potatoes, and roasted peanuts []. Due to its distinctive aroma profile described as nutty, roasty, and earthy [], researchers have investigated its role in contributing to the overall flavor of these foods []. Studies have employed 2-IMP as a standard compound in gas chromatography analysis to identify and quantify its presence in food samples [].
2-IMP has been identified as a volatile organic compound (VOC) emitted by certain plants []. Research suggests that some insect species, including the diamondback moth, can detect and use 2-IMP as a cue to locate their host plants []. This finding has potential applications in developing pest management strategies that exploit the insect's attraction to 2-IMP for trapping or monitoring purposes.
Limited research suggests 2-IMP might possess antimicrobial properties []. However, further investigation is needed to understand its potential applications in this area.
The reactivity of 2-Isopropyl-5-methylpyrazine can be attributed to its functional groups. It can undergo various reactions typical of pyrazines:
Research indicates that 2-Isopropyl-5-methylpyrazine exhibits various biological activities:
Several methods exist for synthesizing 2-Isopropyl-5-methylpyrazine:
2-Isopropyl-5-methylpyrazine finds applications across various fields:
Several compounds share structural similarities with 2-Isopropyl-5-methylpyrazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyrazine | Methyl group at position 2 | Simpler structure; less aromatic |
| 3-Isopropyl-2-methylpyrazine | Isopropyl group at position 3 | Different positional isomer |
| 2-Isopropyl-3-methoxypyrazine | Methoxy group at position 3 | Exhibits pheromonal activity |
| 5-Methylpyrazine | Methyl group at position 5 | Lacks isopropyl substitution |
Each of these compounds exhibits distinct properties and applications, making 2-Isopropyl-5-methylpyrazine unique due to its specific structural features and aromatic qualities. Its combination of an isopropyl group and a methyl group on the pyrazine ring contributes to its unique flavor profile, setting it apart from other similar compounds.
Non-ribosomal peptide synthetases (NRPSs) play a pivotal role in the biosynthesis of pyrazine derivatives, including 2-isopropyl-5-methylpyrazine. These modular enzymatic systems activate amino acid precursors, catalyze peptide bond formation, and release products through reductive domains. In Xenorhabdus indica, a minimal NRPS termed ATRed generates phenylalanine-derived aldehydes, which undergo spontaneous cyclization to form pyrazine scaffolds. The process involves condensation of two aldehyde intermediates into a cyclic Schiff base, followed by oxidation to yield aromatic pyrazines.
A similar mechanism operates in Staphylococcus aureus, where NRPSs release dipeptidyl aldehydes that non-enzymatically cyclize into pyrazinones. Structural studies reveal that NRPS reductase (R) domains catalyze the 2-electron reduction of thioester-bound intermediates, producing reactive aldehydes primed for heterocyclization. This pathway’s efficiency depends on substrate specificity of adenylation (A) domains and conformational control of peptide intermediates to favor cis-amide bonds.
Table 1: Key Enzymatic Domains in NRPS-Mediated Pyrazine Biosynthesis
| Domain | Function | Example Organisms |
|---|---|---|
| Adenylation (A) | Activates amino acid substrates | Xenorhabdus indica, S. aureus |
| Thiolation (T) | Transports intermediates via 4'-phosphopantetheine | Paenibacillus polymyxa |
| Reductase (R) | Releases aldehydes via NADPH-dependent reduction | Epichloë spp., Pseudomonas |
Interspecies interactions between Paenibacillus and Burkholderia significantly enhance the production of 2-isopropyl-5-methylpyrazine. Co-culture experiments demonstrate that Paenibacillus sp. AD87 synthesizes 2,5-bis(1-methylethyl)-pyrazine—a structural analog—when exposed to Burkholderia sp. AD24. This volatile organic compound (VOC) exhibits broad-spectrum antimicrobial activity, suppressing Burkholderia growth by 99.6% in biofilm assays.
Transcriptomic analyses reveal that Paenibacillus upregulates pyrazine biosynthesis genes (e.g., phz clusters) under competitive conditions. The pathway involves:
Notably, Paenibacillus employs butanone as a solvent to extract pyrazines from aqueous cultures, achieving concentrations up to 99.5% purity.
Myxobacteria and Enterobacteriaceae employ divergent strategies for pyrazine biosynthesis:
Table 2: Contrasting Features of Pyrazine Biosynthesis in Myxobacteria and Enterobacteria
| Feature | Myxobacteria | Enterobacteria |
|---|---|---|
| Core enzyme | NRPS/PKS hybrid (e.g., CorA) | NRPS with reductase domain |
| Methylation site | C-5 via PKS module | C-3/C-6 via SAM-dependent transferases |
| Cyclization mechanism | Ketone-mediated decarboxylation | Aldehyde-mediated Schiff base formation |
| Ecological function | Extracellular matrix modulation | Virulence regulation |
Quorum-sensing mechanisms represent sophisticated bacterial communication systems that fundamentally regulate the biosynthesis of pyrazine compounds, including 2-isopropyl-5-methylpyrazine, through intricate transcriptional control networks [13] [14] [19]. These regulatory circuits enable prokaryotic organisms to coordinate collective metabolic activities and respond to population density fluctuations through the production and detection of autoinducer molecules.
The transcriptional regulation of pyrazine biosynthesis involves multiple quorum-sensing circuits that operate through distinct molecular pathways. In Vibrio cholerae, the VqmA transcriptional regulator serves as a central control element that responds to the pyrazine-type autoinducer 3,5-dimethyl-pyrazin-2-ol [32] [35]. This regulatory protein demonstrates unique characteristics compared to canonical LuxR-type quorum-sensing receptors, as VqmA maintains basal transcriptional activity even in the absence of its cognate ligand [35]. Upon binding to the pyrazine autoinducer, VqmA undergoes conformational changes that enhance its DNA-binding affinity by approximately two to eight-fold, subsequently activating the transcription of target genes involved in pyrazine metabolism [35].
The VqmA-mediated regulatory network controls the expression of VqmR, a small regulatory ribonucleic acid that functions as a post-transcriptional regulator of biofilm formation and virulence factor production [34] [35]. This regulatory cascade demonstrates the integration of pyrazine biosynthesis with broader cellular processes, including iron acquisition systems and cell-to-cell communication networks [16] [18]. Research has revealed that pyrazine signaling pathways induce enterobactin biosynthesis and enhance yersiniabactin virulence factor production through coordinated transcriptional responses [16] [18].
The biosynthetic pathways for pyrazine compounds involve specialized gene clusters that are subject to complex transcriptional regulation. In Klebsiella oxytoca, the pyrazine biosynthesis protein encoded by the pyr gene represents a critical component of the transcriptional machinery governing pyrazine production [12] [16]. This gene forms part of an operon structure that includes tyrosine permease and transporter proteins, indicating coordinated regulation of substrate uptake and product secretion [12].
Genetic analysis has demonstrated that deletion of the pyr gene completely abolishes the production of pyrazines, including compounds structurally related to 2-isopropyl-5-methylpyrazine [12]. The transcriptional control of this biosynthetic pathway involves substrate-specific regulation, where different carbohydrate sources can delineate distinct autoinducer pathways and influence the relative production of various pyrazine derivatives [16] [18].
| Bacterial Species | Gene Cluster | Regulatory Protein | Target Compounds | References |
|---|---|---|---|---|
| Vibrio cholerae | vqmA-vqmR | VqmA | 3,5-dimethyl-pyrazin-2-ol | [32] [35] |
| Klebsiella oxytoca | pyr operon | Pyr protein | Pyrazine family compounds | [12] [16] |
| Pseudomonas fluorescens | papABCDEF | PapD | Symmetric pyrazine derivatives | [9] |
| Bacillus subtilis | Multiple clusters | Unknown | Alkylpyrazines | [8] |
Phylogenetic analysis has revealed that pyrazine biosynthetic genes are broadly distributed across bacterial taxa, suggesting evolutionary conservation of these signaling mechanisms [12]. The pyr gene homologs have been identified in multiple pathogenic species, including Klebsiella pneumoniae, Francisella tularensis, and Shiga toxin-producing Escherichia coli strains [12]. Heterologous expression studies have confirmed that these protein homologs retain functional activity in pyrazine biosynthesis, although they demonstrate varying selectivity for specific pyrazine derivatives [12].
The transcriptional regulation of pyrazine production appears to be influenced by environmental carbohydrate availability, particularly the presence of specific mucin-derived sugars such as N-acetylneuraminic acid [16] [18]. This substrate-dependent regulation creates a hierarchical control system where different carbon sources can activate distinct pyrazine biosynthetic pathways, potentially leading to the preferential production of specific compounds like 2-isopropyl-5-methylpyrazine under particular nutritional conditions.
Research has demonstrated that the VqmA regulatory system responds to both the mature pyrazine autoinducer and its linear precursor N-alanyl-aminoacetone, indicating flexibility in ligand recognition that may accommodate various pyrazine derivatives [35]. This promiscuous binding behavior suggests that transcriptional regulators in pyrazine biosynthesis pathways may have evolved to respond to multiple structurally related compounds, including potential intermediates in 2-isopropyl-5-methylpyrazine synthesis.
Environmental stress conditions serve as primary triggers for the transcriptional activation of pyrazine biosynthetic pathways in prokaryotic systems [28] [37] [39]. The integration of stress-response mechanisms with pyrazine production represents a sophisticated regulatory strategy that enables bacteria to coordinate metabolic adjustments with chemical communication during adverse conditions.
The general stress response system, mediated by alternative sigma factors and stress-response regulons, plays a crucial role in governing pyrazine gene expression [28] [29]. Under stress conditions, bacteria activate complex transcriptional networks that simultaneously upregulate protective mechanisms and modify secondary metabolite production, including pyrazine compounds [28] [37]. This coordinated response involves the RpoS-mediated general stress regulon, which controls the expression of genes involved in stress tolerance and metabolic reprogramming [28] [38].
Oxidative stress conditions significantly influence the transcriptional regulation of pyrazine biosynthesis through multiple molecular mechanisms [28] [41]. During oxidative stress, bacterial cells experience alterations in pyridine nucleotide ratios, particularly increased nicotinamide adenine dinucleotide phosphate oxidized form levels, which can affect the enzymatic activities involved in pyrazine synthesis [41]. These metabolic changes are accompanied by modifications in gene expression patterns that favor the production of stress-protective compounds, including certain pyrazine derivatives.
The stress-induced mutagenesis pathways also contribute to the regulation of pyrazine production by creating genetic variability that can enhance adaptive responses [28]. The SOS DNA damage response system, activated during oxidative stress, coordinates with other stress-response pathways to modify transcriptional programs and potentially increase the expression of genes involved in pyrazine biosynthesis [28]. This integration of DNA repair mechanisms with metabolic regulation demonstrates the complex interconnections between stress responses and secondary metabolite production.
| Stress Condition | Regulatory System | Effect on Pyrazine Production | Molecular Mechanism | References |
|---|---|---|---|---|
| Oxidative stress | RpoS regulon | Enhanced expression | Altered pyridine nucleotide ratios | [28] [41] |
| Heat shock | Alternative sigma factors | Temperature-dependent activation | Protein stability maintenance | [29] [39] |
| Nutrient limitation | Stringent response | Metabolic reprogramming | Resource reallocation | [28] [38] |
| pH stress | Acid resistance systems | pH-dependent regulation | Membrane stability | [39] |
Temperature fluctuations represent significant environmental stressors that directly influence the transcriptional control of pyrazine biosynthetic genes [31] [39]. Heat shock responses activate alternative sigma factors that recognize stress-specific promoter sequences, potentially leading to the upregulation of genes involved in pyrazine production as part of broader protective mechanisms [29] [39]. The temperature-dependent regulation of pyrazine biosynthesis has been demonstrated in various bacterial species, where optimal production occurs within specific temperature ranges that correspond to stress-response activation thresholds [31].
Acidic pH conditions, commonly encountered in host environments and industrial fermentation processes, trigger acid resistance systems that coordinate with pyrazine biosynthetic pathways [39]. The transcriptional response to pH stress involves the activation of specific regulatory proteins that control both acid tolerance mechanisms and secondary metabolite production [39]. These pH-dependent regulatory circuits can significantly influence the production levels of pyrazine compounds, including 2-isopropyl-5-methylpyrazine, through coordinated changes in gene expression patterns.
The integration of temperature and pH stress responses with pyrazine biosynthesis demonstrates the adaptive significance of these compounds in bacterial survival strategies [31] [39]. Under combined stress conditions, bacteria activate multiple regulatory networks simultaneously, leading to complex transcriptional programs that balance energy conservation with the production of protective and signaling molecules [37] [39].
Nutrient limitation conditions, particularly amino acid and carbon source depletion, serve as potent inducers of pyrazine biosynthetic gene expression [8] [31] [40]. The stringent response system, activated during amino acid starvation, coordinates global transcriptional changes that include the upregulation of alternative metabolic pathways and secondary metabolite production [28] [38]. This response involves the accumulation of alarmone nucleotides that bind to regulatory proteins and redirect transcriptional programs toward stress survival and adaptive responses.
Research has demonstrated that specific amino acid precursors, particularly threonine and alanine derivatives, serve dual roles as both biosynthetic substrates and regulatory signals for pyrazine production [8] [32]. The availability of these precursors influences not only the enzymatic capacity for pyrazine synthesis but also the transcriptional activation of biosynthetic gene clusters through substrate-dependent regulatory mechanisms [8] [31]. This creates a feedback system where nutrient availability directly controls both the substrate supply and regulatory activation for pyrazine biosynthesis.
| Pathway Component | Mechanism | Evidence Level | Reference Citation |
|---|---|---|---|
| Oxidative stress generation | Pyrazine derivatives induce cellular oxidative stress through unknown pathways | Experimental observation | [1] |
| Reactive oxygen species (ROS) production | Increased ROS levels observed in human cell lines exposed to pyrazine compounds | Quantitative measurement | [1] |
| γH2AX phosphorylation | Histone H2AX phosphorylation indicates DNA damage response activation | Molecular marker detection | [1] [2] [3] |
| DNA strand breaks | Both single and double strand breaks detected in comet assays | Comet assay confirmation | [3] [4] |
| Membrane permeabilization | Membrane integrity disruption facilitates cellular uptake of compounds | Fluorescence microscopy | [5] |
| Early onset DNA damage (1 hour) | DNA damage appears rapidly after treatment, suggesting direct oxidative mechanism | Time-course study | [1] |
| Dose-dependent response | Higher concentrations produce proportionally greater DNA damage levels | Concentration-response analysis | [3] [4] |
The molecular mechanisms underlying DNA damage induction involve complex interactions between 2-isopropyl-5-methylpyrazine and cellular antioxidant systems. The compound appears to overwhelm endogenous antioxidant defenses, leading to accumulation of reactive oxygen species that subsequently attack DNA bases and sugar-phosphate backbones [1]. This oxidative damage pathway represents a fundamental mechanism by which pyrazine derivatives exert their genotoxic effects at sublethal concentrations.
2-Isopropyl-5-methylpyrazine demonstrates potent antimicrobial activity against gram-negative bacteria through mechanisms that specifically target cell wall integrity and envelope structure. The compound activates envelope stress response systems in Escherichia coli and related gram-negative species, indicating direct interaction with bacterial cell wall components [5] [6]. This cell wall stress activation represents a primary mechanism underlying the compound's antimicrobial properties.
The molecular targets of 2-isopropyl-5-methylpyrazine in gram-negative bacteria include peptidoglycan biosynthesis pathways and cytoplasmic membrane integrity systems. Studies using bacterial reporter assays demonstrate that the compound induces cell wall damage responses at concentrations significantly below those required for complete growth inhibition [5]. This selective targeting of cell wall components allows the compound to exert antimicrobial effects while minimizing broader cellular toxicity.
Mechanistic investigations reveal that 2-isopropyl-5-methylpyrazine disrupts peptidoglycan turnover in gram-negative bacteria, particularly affecting the ampD gene pathway responsible for peptidoglycan recycling [5]. The compound shows enhanced activity against Escherichia coli ΔampD mutants, which are defective in peptidoglycan turnover, confirming its specific interaction with cell wall biosynthesis machinery. This targeted disruption of peptidoglycan metabolism represents a novel antimicrobial mechanism distinct from conventional antibiotic modes of action.
The compound's effects on gram-negative bacteria extend beyond simple cell wall disruption to encompass broader envelope stress responses. Research demonstrates that 2-isopropyl-5-methylpyrazine activates multiple envelope stress response pathways simultaneously, including systems responsible for maintaining outer membrane integrity and managing envelope protein folding [5] [7]. This comprehensive activation of stress response systems indicates that the compound affects multiple aspects of bacterial envelope function.
Table 2: Cell Wall Stress Activation in Gram-Negative Bacteria
| Bacterial Target | Stress Response | Molecular Target | Effective Concentration | Reference Citation |
|---|---|---|---|---|
| Escherichia coli | Cell wall damage response activation | Peptidoglycan biosynthesis pathway | Sublethal concentrations | [5] [6] |
| Pseudomonas aeruginosa | Membrane permeabilization | Cytoplasmic membrane integrity | MIC 3-6 mg/mL | [6] [8] |
| Staphylococcus aureus | Peptidoglycan turnover disruption | Cell wall synthesis enzymes | MIC 5-6 mg/mL | [6] [8] [9] |
| Burkholderia species | Biofilm formation inhibition (99.6% suppression) | Quorum sensing systems | Low micromolar range | [5] [10] |
| Gram-negative envelope | Envelope stress response (ESR) activation | Outer membrane structure | Variable by species | [5] [7] |
Biofilm formation represents another critical target for 2-isopropyl-5-methylpyrazine activity against gram-negative bacteria. The compound demonstrates exceptional efficacy in preventing biofilm establishment, with studies showing 99.6% suppression of Burkholderia species biofilm formation [5] [10]. This anti-biofilm activity involves disruption of quorum sensing systems and interference with extracellular matrix production, representing a multi-target approach to biofilm control.
The membrane permeabilization effects of 2-isopropyl-5-methylpyrazine contribute significantly to its antimicrobial activity against gram-negative bacteria. The compound disrupts cytoplasmic membrane integrity, leading to increased permeability and loss of essential cellular components [6] [8]. This membrane-targeting activity enhances the compound's overall antimicrobial efficacy and may synergize with other cellular targets to produce comprehensive antibacterial effects.
The structure-activity relationships governing cell wall stress activation reveal that the isopropyl and methyl substituents on the pyrazine ring are critical for antimicrobial activity. Comparative studies with related alkylpyrazines demonstrate that 2-isopropyl-5-methylpyrazine exhibits superior activity against gram-negative bacteria compared to compounds lacking these specific substituents [6] [8] [9]. This structure-activity relationship provides important insights into the molecular determinants of antimicrobial activity within the pyrazine chemical class.
2-Isopropyl-5-methylpyrazine demonstrates significant modulatory activity toward the aryl hydrocarbon receptor (AhR) in eukaryotic systems, representing a critical mechanism for its biological effects in mammalian cells. The compound functions as a ligand-dependent activator of AhR signaling pathways, inducing conformational changes that promote nuclear translocation and subsequent transcriptional activation [11] [12]. This AhR modulation represents a fundamental mechanism underlying the compound's diverse biological activities in eukaryotic organisms.
The molecular mechanism of AhR modulation involves direct binding of 2-isopropyl-5-methylpyrazine to the receptor's ligand-binding domain, resulting in dissociation from cytoplasmic chaperone proteins and nuclear translocation [11] [12]. Following nuclear entry, the activated AhR forms heterodimeric complexes with the aryl hydrocarbon receptor nuclear translocator (ARNT) protein, creating a transcriptionally active complex capable of sequence-specific DNA binding. This ligand-induced activation pathway represents the canonical mechanism for AhR-mediated gene expression.
The AhR-ARNT complex formed in response to 2-isopropyl-5-methylpyrazine binding recognizes specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) [11] [12]. These regulatory sequences contain the core consensus motif 5'-GCGTG-3' and are present in the promoter regions of numerous genes involved in xenobiotic metabolism and cellular detoxification. The sequence-specific DNA binding of activated AhR complexes initiates transcriptional cascades that regulate multiple cellular processes.
CYP1A1 gene expression represents a primary target of AhR modulation by 2-isopropyl-5-methylpyrazine in eukaryotic systems. The compound induces significant upregulation of cytochrome P450 1A1 expression through AhR-dependent transcriptional mechanisms [11] [12]. This enhanced CYP1A1 expression leads to increased metabolic capacity for xenobiotic biotransformation, representing a cellular adaptation to chemical exposure that can significantly alter the pharmacokinetic properties of other compounds.
Table 3: Aryl Hydrocarbon Receptor Modulation in Eukaryotic Systems
| Receptor System | Modulation Type | Cellular Response | Eukaryotic System | Reference Citation |
|---|---|---|---|---|
| Aryl hydrocarbon receptor (AhR) | Ligand-dependent activation | Conformational change and nuclear localization | Mammalian cells (multiple species) | [11] [12] |
| AhR-ARNT complex | Nuclear translocation and dimerization | Heterodimer formation with ARNT protein | Human cell lines (HepG2, MCF-7) | [11] [12] |
| Dioxin response elements (DRE) | DNA binding at consensus sequences | Sequence-specific DNA binding (5'-GCGTG-3') | Nuclear transcription machinery | [11] [12] |
| CYP1A1 gene expression | Transcriptional upregulation | Enhanced cytochrome P450 expression | Hepatocytes and cancer cells | [11] [12] |
| Xenobiotic response pathway | Metabolic enzyme induction | Xenobiotic metabolism activation | Liver and extrahepatic tissues | [11] [12] |
The xenobiotic response pathway activation by 2-isopropyl-5-methylpyrazine extends beyond CYP1A1 induction to encompass broader metabolic enzyme systems. The compound induces expression of multiple Phase I and Phase II metabolic enzymes through AhR-dependent mechanisms [11] [12]. This comprehensive metabolic enzyme induction enhances cellular capacity for xenobiotic biotransformation and represents an important adaptive response to chemical exposure.
Cross-talk between AhR signaling and other nuclear receptor pathways represents an additional layer of complexity in 2-isopropyl-5-methylpyrazine action. The activated AhR can interact with estrogen receptor (ER) signaling pathways, leading to inhibitory effects on estrogen-responsive gene expression [11] [12]. This AhR-ER cross-talk may contribute to the compound's potential endocrine-disrupting properties and represents an important mechanism for broader biological effects.
The tissue-specific expression patterns of AhR determine the cellular targets for 2-isopropyl-5-methylpyrazine modulation in eukaryotic systems. The receptor is highly expressed in liver, lung, kidney, and gastrointestinal tissues, making these organs primary targets for compound action [11] [12]. This tissue-specific distribution pattern influences the pharmacological and toxicological profiles of 2-isopropyl-5-methylpyrazine and determines the primary sites of biological activity following exposure.